3-Deoxyfructose - 6196-57-2

3-Deoxyfructose

Catalog Number: EVT-442506
CAS Number: 6196-57-2
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deoxyfructose (3-DF) is a deoxyketose sugar, specifically a deoxy analog of fructose, differing by the replacement of the hydroxyl group at the 3-position with a hydrogen atom. [] While fructose is a ketohexose with six carbon atoms, 3-deoxyfructose belongs to the deoxyketose subclass, indicating the absence of a hydroxyl group at a specific position. [] It plays a significant role in scientific research as a biomarker for the formation and metabolism of 3-deoxyglucosone (3-DG). [, , , , , ] 3-DG, a highly reactive dicarbonyl sugar, is implicated in the development of various diseases, including diabetic complications, aging, and uremia. [, ]

3-DF is primarily formed in vivo through the enzymatic reduction of 3-DG. [, , , , , , ] This detoxification process helps mitigate the harmful effects of 3-DG by converting it to a less reactive compound. [, ] Elevated levels of 3-DF are found in the plasma and urine of diabetic patients, correlating with increased 3-DG formation due to hyperglycemia. [, , ] This makes 3-DF a valuable indicator of 3-DG activity and potential disease progression. [, , ]

Future Directions
  • Elucidating the complete metabolic fate of 3-DF: While its formation from 3-DG is well-established, further research is needed to fully understand the metabolic fate of 3-DF and its potential biological activities. [, , , , , , , ]

  • Exploring the use of 3-DF as a therapeutic target: Targeting the enzymes involved in 3-DF formation or metabolism could offer novel therapeutic approaches for diseases associated with 3-DG accumulation. []

  • Further investigating its role in food chemistry: Expanding research on 3-DF in food systems, particularly fermented beverages, can provide insights into its impact on flavor, aroma, and potential health implications. [, ]

3-Deoxyglucosone (3-DG)

Compound Description: 3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl sugar that acts as a key intermediate in the Maillard reaction, a non-enzymatic process where sugars react with amino acids. This reaction contributes to food browning and flavor development but also produces advanced glycation end products (AGEs) [, , , ]. Elevated 3-DG levels are observed in diabetic patients and are linked to diabetic complications [, , , ].

Relevance: 3-Deoxyglucosone is a direct precursor to 3-deoxyfructose. It is enzymatically reduced to 3-deoxyfructose by enzymes like NADPH-dependent 2-oxoaldehyde reductase, serving as a detoxification pathway for 3-DG [, , , , , , ]. This reduction is crucial in mitigating the potential damage caused by 3-DG's high reactivity.

2-Keto-3-deoxygluconic Acid (DGA)

Compound Description: 2-Keto-3-deoxygluconic Acid (DGA) is another metabolite of 3-deoxyglucosone formed through an oxidative pathway [, ].

Relevance: Like 3-deoxyfructose, the formation of 2-keto-3-deoxygluconic acid represents an alternative metabolic route for 3-deoxyglucosone [, , ]. This highlights the existence of multiple pathways involved in regulating 3-deoxyglucosone levels within the body.

Fructose-3-Phosphate

Compound Description: Fructose-3-Phosphate is a phosphorylated sugar formed in the polyol pathway and can act as a precursor to 3-deoxyglucosone [, ]. This compound is found in elevated concentrations in diabetic lenses [].

Relevance: Fructose-3-phosphate is a source of 3-deoxyglucosone in vivo, particularly in the lens of diabetic rats []. Elevated levels of fructose-3-phosphate contribute to increased 3-DG production, ultimately leading to the formation of 3-deoxyfructose through the reductive pathway.

Nε-Fructoselysine (FL)

Compound Description: Nε-Fructoselysine (FL) is an Amadori product formed in the early stages of the Maillard reaction [].

Relevance: Nε-Fructoselysine serves as a marker of early glycation and is correlated with 3-deoxyfructose levels in diabetic patients []. This correlation suggests a link between early glycation processes and the formation of 3-deoxyfructose, likely through the common intermediate, 3-deoxyglucosone.

5-Hydroxymethylfurfural (HMF)

Compound Description: 5-Hydroxymethylfurfural (HMF) is another important Maillard reaction product, primarily found in heated foods, and known to be metabolized by yeast [, , ].

Relevance: While not directly structurally related to 3-deoxyfructose, 5-hydroxymethylfurfural (HMF) is studied alongside 3-deoxyglucosone in the context of yeast metabolism of Maillard reaction products [, , ]. This suggests a common link in the metabolic pathways of these compounds within yeast, highlighting the role of microorganisms in processing these dietary compounds.

Additional Related Compounds:

  • 3-Deoxygalactosone: A dicarbonyl sugar similar in structure to 3-deoxyglucosone and found in wine [].
  • Methylglyoxal (MGO): A reactive dicarbonyl compound that can be reduced to acetol by NADPH-dependent 2-oxoaldehyde reductase, similar to the reduction of 3-deoxyglucosone to 3-deoxyfructose [, , , ].
  • Glyoxal (GO): A reactive dicarbonyl compound found in wine, similar to 3-deoxyglucosone and methylglyoxal [].
  • Furfural (FF): An aromatic aldehyde found in wine and metabolized by yeast, similar to 5-hydroxymethylfurfural [].
  • 3-Deoxytagatose: A 3-deoxyketose analogous to 3-deoxyfructose, formed by the reduction of 3-deoxygalactosone [].
  • 3-Deoxypentosone: A dicarbonyl sugar that can be reduced to 3-deoxypentulose [].
  • 3,4-Dideoxyglucosone-3-ene: A dicarbonyl sugar that can be reduced to 3,4-dideoxyfructose [].
Overview

3-Deoxyfructose is a monosaccharide that plays a significant role in various biochemical processes. It is a derivative of fructose, specifically characterized by the absence of an oxygen atom at the third carbon position. This compound is involved in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that contribute to the flavor and color of cooked foods. Additionally, 3-deoxyfructose is noted for its potential biological significance, particularly in human metabolism and its role as an intermediate in various metabolic pathways.

Source and Classification

3-Deoxyfructose can be synthesized through several pathways, including the Maillard reaction and microbial reduction processes. It is classified as a dicarbonyl compound, which means it contains two carbonyl groups (C=O) within its structure. This classification places it within a broader category of reactive intermediates that can participate in various chemical reactions, including polymerization and glycation processes .

Synthesis Analysis

Methods

The synthesis of 3-deoxyfructose can be achieved through multiple methods, including:

  1. Maillard Reaction: This method involves the non-enzymatic browning that occurs during cooking, where reducing sugars react with amino acids to form complex compounds, including 3-deoxyfructose .
  2. Microbial Reduction: Specific microorganisms can reduce precursors such as 5-acyl-isoxazolines to produce 3-deoxyfructose. This method allows for the selective transformation of sugar derivatives into deoxysugars .
  3. Enzymatic Cascade Reactions: Multi-enzymatic processes can facilitate the conversion of other sugars into 3-deoxyfructose through controlled enzymatic activity.

Technical Details

The yield and efficiency of these synthesis methods can vary significantly based on reaction conditions such as temperature, pH, and the presence of catalysts or specific enzymes. For instance, optimizing conditions for microbial fermentation can enhance the production of 3-deoxyfructose from sugar substrates.

Molecular Structure Analysis

Structure

The molecular formula for 3-deoxyfructose is C6_6H12_{12}O6_6, indicating it has six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. The absence of one oxygen atom at the third carbon distinguishes it from fructose.

Data

  • Molecular Weight: Approximately 180.16 g/mol.
  • Structural Representation: The structure features a ketone group at C-2 and hydroxyl groups at C-1, C-4, C-5, and C-6.
Chemical Reactions Analysis

Reactions

3-Deoxyfructose participates in several chemical reactions:

  1. Glycation: It can react with proteins to form advanced glycation end-products (AGEs), which are implicated in various diseases.
  2. Reduction Reactions: In biological systems, it can be reduced to form less reactive species such as 3-deoxyhexitols .
  3. Polymerization: As a dicarbonyl compound, it can engage in polymerization reactions leading to complex carbohydrate structures.

Technical Details

The reactivity of 3-deoxyfructose is influenced by its dicarbonyl nature, making it susceptible to nucleophilic attack by amines and other nucleophiles under physiological conditions.

Mechanism of Action

Process

The mechanism by which 3-deoxyfructose acts in biological systems primarily involves its role as an intermediate in the metabolism of sugars. It is formed during the detoxification process of more reactive dicarbonyl compounds like 3-deoxyglucosone through enzymatic reduction .

Data

Research indicates that 3-deoxyfructose may play a protective role against oxidative stress by participating in detoxification pathways that convert harmful dicarbonyls into less toxic forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydroxyl groups.

Chemical Properties

  • Stability: Relatively stable under neutral pH but may undergo degradation under acidic or basic conditions.
  • Reactivity: Exhibits reactivity typical of dicarbonyl compounds, engaging in both nucleophilic addition and condensation reactions.
Applications

Scientific Uses

  1. Biochemical Research: Used as a model compound to study glycation processes and their implications in aging and diabetes.
  2. Food Science: Investigated for its role in flavor development during cooking processes due to its involvement in the Maillard reaction.
  3. Metabolic Studies: Utilized in studies examining metabolic pathways involving sugar derivatives and their effects on human health.

Properties

CAS Number

6196-57-2

Product Name

3-Deoxyfructose

IUPAC Name

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1

InChI Key

OXFWZSUJNURRMW-NTSWFWBYSA-N

SMILES

C(C(C(CO)O)O)C(=O)CO

Synonyms

3-deoxy-D-erythro-hexulose
3-deoxyfructose
3-deoxyhexulose

Canonical SMILES

C(C(C(CO)O)O)C(=O)CO

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)CO

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